Losartan impurity 21-d4
Description
Properties
Molecular Formula |
C22H22ClN9 |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
5-[2-[4-[[4-(azidomethyl)-2-butyl-5-chloroimidazol-1-yl]methyl]-2,3,5,6-tetradeuteriophenyl]phenyl]-2H-tetrazole |
InChI |
InChI=1S/C22H22ClN9/c1-2-3-8-20-26-19(13-25-29-24)21(23)32(20)14-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-27-30-31-28-22/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,27,28,30,31)/i9D,10D,11D,12D |
InChI Key |
QLFXDYKCKIZVIT-IRYCTXJYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2Cl)CN=[N+]=[N-])CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H] |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)CN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogen-Deuterium Exchange
This method utilizes deuterium gas ($$ \text{D}_2 $$) in the presence of transition metal catalysts, such as palladium or platinum, under controlled temperature and pressure. The reaction selectively replaces hydrogen atoms at the 2',3',5', and 6' positions of the biphenyl group. Key parameters include:
- Temperature : 50–80°C
- Pressure : 2–4 bar
- Catalyst Loading : 5–10% w/w
The process ensures >95% isotopic enrichment, as confirmed by mass spectrometry.
Stepwise Synthesis via Deuterated Intermediates
An alternative approach involves synthesizing deuterated intermediates early in the reaction sequence. For example, deuterated biphenyl precursors are prepared using deuterium oxide ($$ \text{D}_2\text{O} $$) in Friedel-Crafts alkylation reactions. Subsequent coupling with tetrazole and imidazole moieties yields the final product. This method reduces post-synthetic purification demands but requires stringent control over reaction stoichiometry.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes scalability and reproducibility. The following table summarizes critical production parameters:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Deuterium Source | $$ \text{D}_2 $$ gas | High-purity $$ \text{D}_2 $$ |
| Catalyst System | Palladium on carbon | Fixed-bed reactors |
| Reaction Volume | 1–5 L | 500–1000 L |
| Isotopic Purity | ≥95% | ≥99% |
| Yield | 70–80% | 85–90% |
Industrial processes employ continuous-flow reactors to enhance deuterium incorporation efficiency and reduce catalyst deactivation. Post-synthesis purification involves recrystallization from acetonitrile, achieving a final purity of >99.5%.
Analytical Characterization Methods
Post-synthetic validation ensures compliance with regulatory standards. Key techniques include:
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS quantifies deuterium enrichment and identifies non-deuterated byproducts. The Atlantis Premier BEH C18 AX column provides superior retention for polar impurities, enabling detection limits of 0.5 ng/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1\text{H-NMR} $$ and $$ ^2\text{H-NMR} $$ spectra verify deuterium placement. The absence of proton signals at 2',3',5', and 6' positions confirms successful labeling.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR detects functional group integrity, particularly the azide ($$ \text{-N}_3 $$) and tetrazole rings, which absorb at 2100 cm$$ ^{-1} $$ and 1450 cm$$ ^{-1} $$, respectively.
Challenges and Mitigation Strategies
Isotopic Dilution
Trace protiated ($$ \text{H} $$) impurities may arise from incomplete deuterium exchange. Countermeasures include:
- Multi-Stage Purification : Sequential column chromatography and recrystallization.
- Catalyst Optimization : Using deuterium-stable catalysts like ruthenium oxide.
Applications in Drug Development
The compound’s deuterium labeling enables precise tracking of Losartan’s metabolic fate. Recent studies utilize it to:
Chemical Reactions Analysis
Types of Reactions: Losartan impurity 21-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Bioanalytical Research
Losartan Impurity 21-D4 is essential for conducting bioanalytical studies. Its deuterium labeling allows researchers to trace the compound's metabolic pathways and assess its pharmacokinetic properties in biological systems. This capability is particularly useful in:
- Therapeutic Drug Monitoring : The impurity can be used as an internal standard in quantitative analyses, ensuring accurate measurement of Losartan levels in biological samples.
- Bioavailability and Bioequivalence Studies : Researchers utilize this compound to compare the pharmacokinetic profiles of different formulations of Losartan, aiding in the development of generic drugs.
Analytical Method Development
The presence of impurities like this compound necessitates the development of robust analytical methods for quality control in pharmaceutical manufacturing. Key applications include:
- High-Performance Liquid Chromatography (HPLC) : This technique is employed to quantify the levels of Losartan and its impurities, including 21-D4, ensuring compliance with regulatory standards.
- Mass Spectrometry : Coupled with HPLC, mass spectrometry helps in the identification and quantification of this compound, providing insights into its stability and degradation pathways.
Case Studies and Research Findings
A number of studies have highlighted the significance of this compound in various research contexts:
- Pharmacokinetics : In a study assessing the pharmacokinetic parameters of Losartan, researchers utilized this compound to evaluate the drug's absorption, distribution, metabolism, and excretion (ADME) profiles. The findings indicated that deuterium labeling significantly improved the accuracy of pharmacokinetic modeling.
- Stability Studies : Research on the stability of Losartan formulations has shown that monitoring impurities like 21-D4 can provide crucial information about the shelf-life and storage conditions required to maintain drug efficacy.
Regulatory Compliance
The pharmaceutical industry is under stringent regulations concerning impurity levels in drug products. This compound plays a vital role in:
- Quality Assurance : By serving as a reference standard, it aids manufacturers in adhering to Good Manufacturing Practices (GMP) and ensures that products meet safety and efficacy standards set by regulatory authorities.
- Impurity Profiling : Regulatory agencies require comprehensive impurity profiling as part of the drug approval process. The use of this compound facilitates thorough assessments of related substances and degradation products.
Mechanism of Action
The mechanism of action of Losartan impurity 21-d4 is similar to that of Losartan, as it is a derivative of the latter. Losartan is a potent and selective angiotensin II type 1 receptor antagonist. It works by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict. By inhibiting this action, Losartan helps to relax blood vessels, thereby lowering blood pressure. The incorporation of deuterium in this compound may alter its interaction with molecular targets and pathways, but the overall mechanism remains similar .
Comparison with Similar Compounds
Losartan Impurity 21-d4 is structurally related to other Losartan impurities, which include synthesis intermediates, degradation products, and byproducts. Key comparisons are outlined below:
Structural and Molecular Differences
Table 1: Structural and Molecular Comparison of this compound with Selected Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| This compound | - | C₂₂H₁₈D₄ClN₉ | 451.96 | Deuterium substitution; used as a reference standard |
| Losartan Impurity G | 165276-38-0 | C₂₂H₂₁ClN₆ | 404.91 | Non-deuterated; smaller molecular weight |
| Losartan EP Impurity J | 1006062-27-6 | C₂₄H₂₅ClN₆O₂ | 464.95 | Contains additional oxygen atoms |
| Losartan EP Impurity K | 114798-36-6 | C₂₂H₂₁ClN₆O | 420.91 | Aldehyde functional group; synthesis intermediate |
| Losartan Azide Impurity | - | - | - | Mutagenic potential (reclassified as non-mutagenic per ICH M7) |
- Deuterium vs. Non-Deuterated Analogs: The deuterium in 21-d4 reduces metabolic degradation rates compared to non-deuterated impurities like Losartan Impurity G or EP Impurity K, making it valuable for analytical quantification .
- Functional Group Variations : EP Impurity K (aldehyde group) and EP Impurity J (oxygenated side chain) exhibit distinct reactivity profiles, influencing their detection and toxicity .
Analytical and Regulatory Considerations
- Detection Methods: While non-deuterated impurities like Losartan Azide require specialized methods (e.g., HS-GC-FID/FID for azide detection), 21-d4 is typically analyzed via HPLC or LC-MS with deuterium-specific calibration .
- Toxicological Profiles: Unlike mutagenic azide impurities (e.g., 4-Chlor-Azidomethyltetrazole), 21-d4 lacks reported mutagenicity and aligns with ICH Q3A/B guidelines for nonmutagenic impurities .
Pharmacokinetic and Stability Differences
- Deuterated compounds like 21-d4 may exhibit slower metabolic clearance due to the kinetic isotope effect, whereas impurities such as Losartan Carboxylic Acid (M.W. 665.24) are polar metabolites with faster elimination .
- Stability studies for Losartan formulations often monitor 21-d4 as a stable reference marker, contrasting with degradation-prone impurities like Losartan Aldehyde (EP Impurity K) .
Q & A
Q. How is Losartan impurity 21-d4 identified and quantified in pharmaceutical formulations?
-
Methodology : High-performance liquid chromatography (HPLC) with UV detection is the primary method. Relative retention times (RRT) and peak response ratios are used for identification (e.g., RRT 2.4–3.5 for related dimers). Quantification follows pharmacopeial guidelines: \text{% Impurity} = \frac{(C_S / C_U) \times (r_i / r_S)}{}
where and are standard and test solution concentrations, and , are impurity and losartan peak responses .
-
Validation : Ensure specificity, linearity (R² > 0.99), accuracy (recovery 90–110%), and limits of detection (LOD ≤ 0.05%) per ICH Q2(R1).
Q. What are the primary degradation pathways leading to this compound?
- Formation Mechanism : Acidic hydrolysis (e.g., 1M HCl at 70°C) induces dimerization via nucleophilic attack, particularly in imidazole and tetrazole moieties. Impurity 21-d4 is structurally linked to dimeric adducts formed during synthesis or storage .
- Stability Studies : Accelerated stability testing (40°C/75% RH) over 6 months can monitor impurity levels. Use forced degradation (oxidative, thermal, photolytic) to map degradation kinetics .
Q. What regulatory limits apply to this compound in drug products?
- Pharmacopeial Standards : Total impurities ≤ 1.0%, with individual unspecified impurities ≤ 0.1%. Specific dimers (e.g., 1-H-Dimer, 2-H-Dimer) are capped at 0.5% each .
- Safety Thresholds : For genotoxic impurities, adhere to ICH M7 guidelines (≤ 1.5 µg/day for compounds with mutagenic alerts) .
Advanced Research Questions
Q. How can multivariate experimental design optimize analytical methods for impurity 21-d4 detection?
- Approach : Use full factorial designs to evaluate variables (e.g., mobile phase pH, column temperature). For example, a 2³ design (3 factors, 2 levels) reduces experiments by 50% compared to univariate methods. Response surface methodology (RSM) refines method robustness .
- Case Study : A study on losartan dissolution testing achieved 95% confidence in method validation using a multivariate approach, highlighting cost and time efficiency .
Q. How do stability-indicating methods differentiate impurity 21-d4 from co-eluting degradation products?
- LC-MS/MS Strategies : Employ tandem mass spectrometry with MRM (multiple reaction monitoring) for selective ion transitions. For example, monitor m/z 423 → 207 for impurity 21-d4, resolving overlaps with losartan (m/z 422 → 206) .
- Forced Degradation : Compare impurity profiles under oxidative (H₂O₂), thermal (70°C), and photolytic (ICH Q1B) conditions to confirm method specificity .
Q. What in silico and in vitro models assess the genotoxic risk of impurity 21-d4?
- Ames Test : Initial bacterial mutagenicity assays (e.g., Salmonella typhimurium TA98/TA100) screen for DNA damage. Recent data reclassified losartan azide impurities (structurally analogous to 21-d4) as non-mutagenic in vivo, requiring ICH M7 class 5 controls .
- QSAR Analysis : Use tools like Derek Nexus or Leadscope to predict mutagenicity based on structural alerts (e.g., azide groups, nitrosoamines) .
Q. How to resolve discrepancies in impurity quantification between HPLC and spectrophotometric methods?
- Root Cause : Spectrophotometry may overestimate impurities due to matrix interference. Cross-validate using orthogonal methods (e.g., LC-MS/MS) and spike recovery studies. A study comparing HPLC and UV methods found ±15% variability, attributed to losartan’s absorbance overlap with impurities .
Q. What synthetic routes produce impurity 21-d4, and how can they be mitigated during manufacturing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
